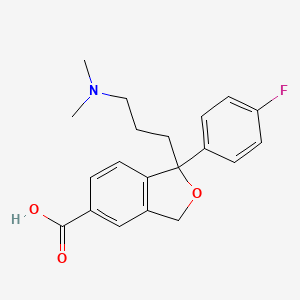

Citalopram carboxylic acid impurity

Overview

Description

Citalopram carboxylic acid impurity is a byproduct formed during the synthesis of the antidepressant drug citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and anxiety disorders. The presence of impurities like this compound is a common occurrence in pharmaceutical manufacturing, and their identification and control are crucial for ensuring the safety and efficacy of the final drug product .

Mechanism of Action

Target of Action

Citalopram carboxylic acid impurity, also known as Citalopram, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of Citalopram is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft . By inhibiting this transporter, Citalopram increases the extracellular availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

Citalopram interacts with its target, the serotonin transporter, by binding to it and inhibiting the reuptake of serotonin. This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic transmission . Citalopram is highly selective for the serotonin transporter, with minimal effects on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The primary biochemical pathway affected by Citalopram is the serotonergic pathway. By inhibiting the reuptake of serotonin, Citalopram enhances serotonergic transmission, which can help alleviate symptoms of depression . Additionally, research suggests that Citalopram may also affect other pathways, such as cell adhesion and immune response pathways .

Pharmacokinetics

Following oral administration, Citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours. It has a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The primary molecular effect of Citalopram’s action is the increased concentration of serotonin in the synaptic cleft, which enhances serotonergic transmission . This can lead to an improvement in mood and a reduction in symptoms of depression. At the cellular level, Citalopram’s inhibition of serotonin reuptake can affect various cellular functions, as serotonin is involved in numerous physiological processes .

Action Environment

The action, efficacy, and stability of Citalopram can be influenced by various environmental factors. For instance, the presence of certain other medications can affect the metabolism of Citalopram, potentially altering its efficacy . Additionally, individual genetic variations can influence how a person metabolizes Citalopram, which can affect the drug’s effectiveness

Biochemical Analysis

Biochemical Properties

Citalopram Carboxylic Acid Impurity interacts with various enzymes and proteins. It is known to influence the human serotonin transporter

Cellular Effects

Studies on Citalopram have shown that it can cause cell death and induce oxidative stress in hepatocytes . It is also known to influence serotonin levels in the synaptic cleft, which can impact various cellular processes .

Molecular Mechanism

It is known that Citalopram, the parent compound, works by increasing the extracellular availability of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell . This results in increased serotonin levels in the synaptic cleft, available for binding to postsynaptic receptors .

Temporal Effects in Laboratory Settings

Studies on Citalopram have shown significant metabolic changes after 8 weeks of drug treatment

Dosage Effects in Animal Models

Studies on Citalopram have shown that it can cause hepatotoxicity at a dosage of 20 mg/kg .

Metabolic Pathways

Citalopram is known to be involved in the tryptophan and tyrosine pathways . It influences the levels of serotonin and indoles, which are known to be influenced by human gut microbial cometabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of citalopram carboxylic acid impurity involves multiple steps, often starting from the same precursors used in the synthesis of citalopram. One common method involves the reaction of 5-cyanophthalide with p-fluorobenzyl magnesium bromide, followed by a series of reactions including hydrogenation and cyclization . The reaction conditions typically involve the use of catalysts such as Raney nickel or palladium on carbon (Pd/C) and solvents like methanol or tetrahydrofuran (THF) .

Industrial Production Methods

In industrial settings, the production of citalopram and its impurities is carried out in large-scale reactors with stringent control over reaction parameters to maximize yield and minimize impurities. The use of high-performance liquid chromatography (HPLC) is common for monitoring the levels of impurities during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Citalopram carboxylic acid impurity undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Citalopram carboxylic acid impurity has several applications in scientific research:

Pharmaceutical Research: Used as a reference standard in the development and quality control of citalopram formulations.

Analytical Chemistry: Employed in method validation and stability studies to ensure the purity of pharmaceutical products.

Biological Studies: Investigated for its potential effects on biological systems and its role in the pharmacokinetics of citalopram.

Industrial Applications: Utilized in the synthesis of other pharmaceutical compounds and intermediates.

Comparison with Similar Compounds

Similar Compounds

Escitalopram Carboxylic Acid: A similar impurity formed during the synthesis of escitalopram, the S-enantiomer of citalopram.

Desmethylcitalopram: Another impurity that arises from the demethylation of citalopram.

Citalopram N-oxide: Formed through the oxidation of the nitrogen atom in citalopram.

Uniqueness

Citalopram carboxylic acid impurity is unique due to its specific formation pathway and its structural characteristics. Unlike other impurities, it retains the carboxylic acid functional group, which can influence its reactivity and interactions with biological systems .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECQEQCYCDJXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881083 | |

| Record name | Citalopram carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440121-09-5 | |

| Record name | Citalopram carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-Isobenzofurancarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.